N~2~,N~4~'-diisobutyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide
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Overview
Description
N~2~,N~4~‘-diisobutyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide is a complex organic compound characterized by its biphenyl core structure with methoxy and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~‘-diisobutyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The methoxy group can be introduced through electrophilic substitution reactions, while the sulfonamide groups are typically added via sulfonylation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~‘-diisobutyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H~2~SO~4~) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated biphenyl derivative, while reduction of the sulfonamide groups produces the corresponding amines .
Scientific Research Applications
N~2~,N~4~‘-diisobutyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2,N~4~‘-diisobutyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The sulfonamide groups are known to interact with proteins, potentially disrupting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methoxy-[1,1’-biphenyl]-2,2’-disulfonamide: Similar structure but lacks the isobutyl groups.
N~2~,N~4~-diisobutyl-4-hydroxy[1,1’-biphenyl]-2,4’-disulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N~2~,N~4~‘-diisobutyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide is unique due to the presence of both isobutyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or as a precursor in the synthesis of advanced materials .
Properties
Molecular Formula |
C21H30N2O5S2 |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
5-methoxy-N-(2-methylpropyl)-2-[4-(2-methylpropylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H30N2O5S2/c1-15(2)13-22-29(24,25)19-9-6-17(7-10-19)20-11-8-18(28-5)12-21(20)30(26,27)23-14-16(3)4/h6-12,15-16,22-23H,13-14H2,1-5H3 |
InChI Key |
FMJGNNQKQZPZIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)S(=O)(=O)NCC(C)C |
Origin of Product |
United States |
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